Pyridine, 2-bromo-5-(1-methylcyclopropyl)-
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Overview
Description
Pyridine, 2-bromo-5-(1-methylcyclopropyl)-: is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- typically involves the bromination of a pyridine derivative. One common method is the bromination of 2-methyl-5-(1-methylcyclopropyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-5-(1-methylcyclopropyl)pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-5-(1-methylcyclopropyl)pyridine.
Scientific Research Applications
Pyridine, 2-bromo-5-(1-methylcyclopropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and materials science
Mechanism of Action
The mechanism of action of Pyridine, 2-bromo-5-(1-methylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-5-methylpyridine
- 2-Bromo-3-methylpyridine
Comparison: Pyridine, 2-bromo-5-(1-methylcyclopropyl)- is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of specialized compounds with specific biological activities .
Properties
Molecular Formula |
C9H10BrN |
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Molecular Weight |
212.09 g/mol |
IUPAC Name |
2-bromo-5-(1-methylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H10BrN/c1-9(4-5-9)7-2-3-8(10)11-6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
LXAFLLKXTLGTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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